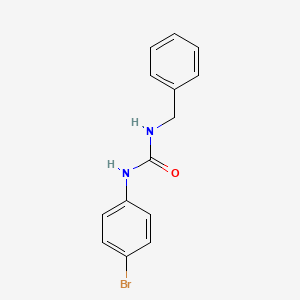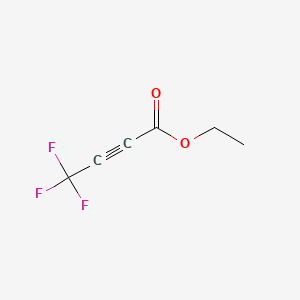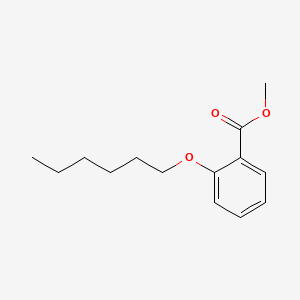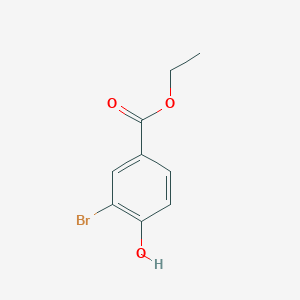
1-Benzyl-3-(4-bromophenyl)urea
Descripción general
Descripción
1-Benzyl-3-(4-bromophenyl)urea (BPU) is a synthetic organic compound with a wide range of applications in the pharmaceutical, agricultural, and chemical industries. It is a white crystalline solid with a molecular formula of C14H14BrN2O and a molecular weight of 327.2 g/mol. BPU has been used in the synthesis of various compounds, as an intermediate in the production of pharmaceuticals and agrochemicals, and as a reagent in organic synthesis. In addition, BPU has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
Helix Persistence in Oligoureas : Research by Clayden et al. (2008) on oligomeric ureas derived from m-phenylenediamine, including compounds with a terminal bromophenyl group, focuses on understanding helix persistence and breakdown in these structures. This study provides insights into the secondary structure of oligoureas in solution, which is crucial for applications in molecular design and synthesis (Clayden et al., 2008).
Alpha-pyridylation of Chiral Amines : Another study by Clayden et al. (2008) explores the alpha-pyridylation of chiral amines via urea coupling. This process involves the palladium-catalyzed coupling of ureas with brominated electron-deficient arenes, leading to stereospecific and regiospecific transfer of the pyridyl group. Such reactions are significant for the synthesis of compounds with specific stereochemistry, which is important in medicinal chemistry (Clayden & Hennecke, 2008).
Crystal Structure of Metobromuron : The research by Kang et al. (2015) on the crystal structure of metobromuron, a compound containing a bromophenyl group similar to 1-Benzyl-3-(4-bromophenyl)urea, offers insights into the molecular arrangement and interactions of such compounds. This information is valuable for understanding the physical and chemical properties of these molecules, which can be applied in material science and pharmaceutical formulation (Kang et al., 2015).
Synthesis of Unsymmetrically Substituted Ureas : A study by Kotecki et al. (2009) presents a general method for the synthesis of unsymmetrically substituted ureas using palladium-catalyzed amidation. This technique is important for creating diverse urea derivatives, which are useful in various chemical synthesis and pharmaceutical applications (Kotecki et al., 2009).
- potential of such compounds in pharmaceutical synthesis and drug discovery (Yan Feng-mei & Liu He-qin, 2009).
Lossen Rearrangement in Urea Synthesis : Thalluri et al. (2014) describe the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas. This method provides a racemization-free approach to create ureas from carboxylic acids, demonstrating a significant advancement in the synthesis techniques of urea compounds, which has implications in both organic chemistry and pharmaceutical synthesis (Thalluri et al., 2014).
Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2) : Research by Pireddu et al. (2012) identifies potent ROCK inhibitors among 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, suggesting the potential of bromophenyl ureas in therapeutic applications, particularly in cancer treatment. This study highlights the importance of the benzyl and bromophenyl groups in enhancing the potency of these inhibitors (Pireddu et al., 2012).
Pyramidal Nitrogen in Crystal Structure : Kostyanovsky et al. (2010) examined the crystal structure of N-[(benzoyl)-(hydroxy)methyl]-N-benzyloxy-N’-(2-bromophenyl)urea, revealing variations in the pyramidality of nitrogen atoms. This research provides valuable information for understanding the structural properties of bromophenyl urea derivatives, which is crucial for material science and pharmaceutical formulation (Kostyanovsky et al., 2010).
Propiedades
IUPAC Name |
1-benzyl-3-(4-bromophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYUPTJAFCJIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404359 | |
| Record name | 1-benzyl-3-(4-bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-bromophenyl)urea | |
CAS RN |
13208-62-3 | |
| Record name | 1-benzyl-3-(4-bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-(4-BROMOPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)





![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)




![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

